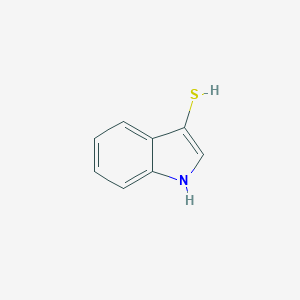

1H-Indol-3-tiol

Descripción general

Descripción

1H-Indole-3-thiol is a sulfur-containing heterocyclic compound derived from indole, a significant structure in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Anticancer Activity

1H-Indole-3-thiol has been studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have shown that derivatives of indole-3-thiol can inhibit cell proliferation and induce cell cycle arrest in cancer cells, particularly in breast and colon cancer models .

Case Studies:

- Breast Cancer: In one study, N-alkoxy substituted derivatives of indole-3-thiol exhibited enhanced anti-proliferative effects compared to unmodified indole-3-thiol, with significant downregulation of cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

- Colon Cancer: Another study highlighted the effectiveness of a specific indole derivative that selectively targeted HT29 colon cancer cells while sparing healthy cells, leading to apoptosis and cell cycle arrest in the G1 phase .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with cancer progression and other diseases. The antioxidant mechanism is believed to involve the scavenging of free radicals and modulation of signaling pathways related to oxidative stress responses .

Neuroprotective Effects

Emerging research suggests that 1H-Indole-3-thiol may have neuroprotective effects. It has been shown to influence neuroinflammatory responses and promote neuronal survival under stress conditions. This application is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role in pathogenesis .

Antimicrobial Activity

1H-Indole-3-thiol has demonstrated antimicrobial properties against various bacterial strains. Its efficacy against pathogens suggests potential applications in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial membranes or inhibiting essential bacterial enzymes .

Synthesis of Novel Derivatives

The ability to synthesize various derivatives of 1H-Indole-3-thiol enhances its applicability in drug development. Researchers have explored different substitution patterns on the indole ring to optimize biological activity and selectivity against specific targets. For example, studies have reported successful synthesis of bis-indole derivatives with enhanced anticancer activity through strategic modifications .

Data Table: Summary of Biological Activities

Mecanismo De Acción

Target of Action

1H-Indole-3-thiol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-thiol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1H-Indole-3-thiol may also interact with similar biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that 1H-Indole-3-thiol may have a wide range of molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

1H-Indole-3-thiol, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indole-3-thiol can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxaldehyde with thiourea under acidic conditions, followed by reduction . Another method includes the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of 1H-Indole-3-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other advanced catalytic systems is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indole-3-thiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to corresponding thiols and sulfides.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents and Friedel-Crafts acylation conditions are often employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted indole derivatives.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-aldehyde: Used in the synthesis of various indole derivatives.

Uniqueness: 1H-Indole-3-thiol stands out due to its sulfur-containing structure, which imparts unique chemical reactivity and biological activity.

Actividad Biológica

1H-Indole-3-thiol (C₈H₇NS) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

1H-Indole-3-thiol is characterized by the presence of a thiol group (-SH) attached to the indole structure. This unique configuration contributes to its reactivity and biological activity. The compound has been studied for its potential therapeutic roles in various diseases, particularly due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1H-Indole-3-thiol against various pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | |

| Staphylococcus aureus | Strong antibacterial activity | |

| Candida albicans | Potent antifungal activity |

In a study assessing new indole derivatives, 1H-Indole-3-thiol exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 1H-Indole-3-thiol has been explored in various cancer cell lines. Research indicates that it may inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death in malignant cells.

- Inhibition of Metastasis : Reduces the invasive properties of cancer cells.

A notable study demonstrated that treatment with 1H-Indole-3-thiol led to a significant reduction in viability in human cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

1H-Indole-3-thiol has also been recognized for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects. The compound's ability to scavenge free radicals was confirmed in vitro, indicating a promising role in therapeutic applications aimed at oxidative stress-related diseases .

The biological activities of 1H-Indole-3-thiol can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : It influences ROS levels, thus impacting cellular signaling pathways involved in apoptosis and survival.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression and microbial metabolism.

Case Studies

- Antimicrobial Efficacy : In one case study, 1H-Indole-3-thiol was tested against Candida albicans, showing an MIC (Minimum Inhibitory Concentration) as low as 2 µg/mL, indicating potent antifungal activity .

- Cancer Cell Viability : Another study observed that treatment with varying concentrations of 1H-Indole-3-thiol resulted in decreased viability of SH-SY5Y neuroblastoma cells after 72 hours, supporting its role as a potential anticancer agent .

Propiedades

IUPAC Name |

1H-indole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFRUBQVZGVXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197392 | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-94-4 | |

| Record name | 1H-Indole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.